1-(2-Chloroethyl)-4-methoxybenzene
Overview
Description
PD 184352, also known as CI-1040, is a highly potent and selective noncompetitive inhibitor of mitogen-activated protein kinase kinase (MEK). It has an inhibitory concentration (IC50) of 17 nanomolar for MEK1. This compound is primarily used in research to study the suppression of mitogen-activated protein kinase (MAPK) activation and has shown significant potential in inhibiting the proliferation of cells harboring the B-Raf mutation V600E .
Scientific Research Applications
PD 184352 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MEK and its effects on MAPK signaling pathways.
Biology: Employed in cell biology research to investigate the role of MEK in cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers with B-Raf mutations, such as melanoma.
Industry: Utilized in the development of new drugs targeting the MAPK signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: PD 184352 is synthesized through a multi-step process involving the reaction of 2-chloro-4-iodoaniline with cyclopropylmethanol to form an intermediate. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of PD 184352 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography to achieve a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions: PD 184352 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involving halogen atoms can be carried out to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Mechanism of Action
PD 184352 exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the MAPK signaling pathway. By binding to a hydrophobic pocket adjacent to the magnesium-adenosine triphosphate (Mg-ATP) binding site of MEK1 and MEK2, PD 184352 induces a conformational change that inactivates these kinases. This inhibition leads to the suppression of MAPK activation and subsequently inhibits cell proliferation, particularly in cells harboring the B-Raf mutation V600E .
Comparison with Similar Compounds
- PD 0325901
- Selumetinib
- U0126
- PD 98059
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and clinical efficacy .
Properties
IUPAC Name |
1-(2-chloroethyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIAMRAWHYEPNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171259 | |
Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18217-00-0 | |
Record name | 1-(2-Chloroethyl)-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18217-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chloroethyl)phenyl methyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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